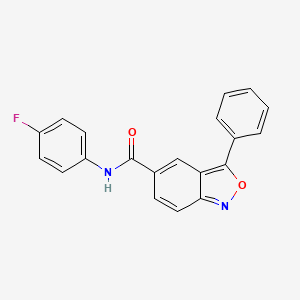
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of a fluorophenyl group indicates that the compound contains a fluorine atom, which can significantly affect its properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the amide group would likely contribute to the compound’s rigidity, while the fluorine atom in the fluorophenyl group could influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity. Again, without specific data on this compound, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing Applications
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide and its derivatives find significant applications in the development of fluorescent probes for sensing various chemical entities. For instance, the synthesis and evaluation of benzoxazole and benzothiazole analogs demonstrate their applicability in sensing magnesium and zinc cations. These compounds exhibit a change in fluorescence in response to pH variations, making them suitable for environmental and biological sensing applications (Tanaka et al., 2001).
Anticancer Activity
The compound and its related structures have been explored for their anticancer properties. Studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Kelly et al., 2007). Similarly, research on specific indazole-carboxamide derivatives highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, indicating their role in the development of novel anticancer agents (Lu et al., 2017).
Development of Novel Inhibitor Molecules
Research on aromatic halogen-substituted sulfonamidobenzoxazole compounds has revealed their potential light-harvesting properties and applications in developing new inhibitor molecules of Topoisomerase II enzyme. This highlights the compound's relevance in pharmaceutical research and drug development, specifically in designing new drug delivery systems and therapeutic agents (Mary et al., 2019).
Polyamide Synthesis and Material Science Applications
The compound's structural motif is also significant in the synthesis of polyamides and other polymers, demonstrating its versatility beyond biomedical applications. Studies on aromatic polyamides based on multi-ring flexible dicarboxylic acids show that derivatives of N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide contribute to the development of materials with potential applications in high-performance fibers and plastics. This research area opens avenues for exploring novel materials with enhanced thermal stability and mechanical properties (Hsiao & Chang, 1996).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-9-16(10-8-15)22-20(24)14-6-11-18-17(12-14)19(25-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZFBODSWASFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2726923.png)
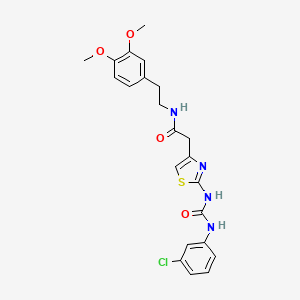
![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)

![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)
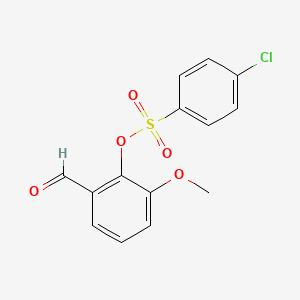
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)
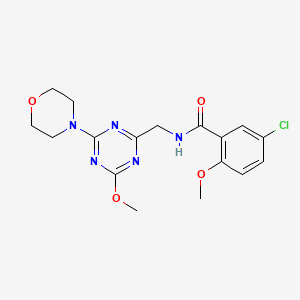
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)
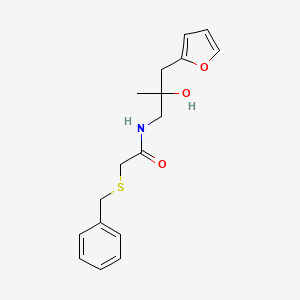

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)